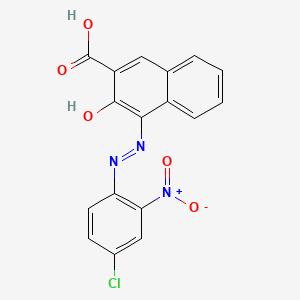

4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid

Description

4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid is an azo compound characterized by a naphthoic acid backbone substituted with a hydroxyl group at position 3 and an azo-linked 4-chloro-2-nitrophenyl group at position 3. Azo compounds are widely studied for their applications in dyes, pharmaceuticals, and materials science due to their vibrant colors and tunable electronic properties .

Structure

3D Structure

Properties

CAS No. |

72011-11-1 |

|---|---|

Molecular Formula |

C17H10ClN3O5 |

Molecular Weight |

371.7 g/mol |

IUPAC Name |

4-[(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C17H10ClN3O5/c18-10-5-6-13(14(8-10)21(25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)22)17(23)24/h1-8,22H,(H,23,24) |

InChI Key |

VNYYTZFSRNZNFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Hydroxy-2-naphthoic Acid

3-Hydroxy-2-naphthoic acid is a key intermediate and can be prepared or sourced commercially. Its synthesis often involves:

- Condensation of naphthalene derivatives with hydroxylation and carboxylation steps.

- Esterification reactions for derivative formation (e.g., with alkylene glycols) to improve purity and yield.

Example preparation conditions (from related naphthoic acid derivatives):

| Parameter | Condition/Details |

|---|---|

| Starting material | 3-Hydroxy-2-naphthoic acid |

| Solvent | Water with immiscible organic solvents (toluene, chlorobenzene) |

| Temperature | ~85 °C |

| Reaction time | 5 hours |

| Yield | 86-92% (depending on purification) |

| Purification | Recrystallization from mixed solvents (THF/toluene) |

This precursor is often purified by washing with hot sodium bicarbonate solution and recrystallization to achieve >98% purity.

Diazotization of 4-Chloro-2-nitroaniline

The aromatic amine 4-chloro-2-nitroaniline is converted into its diazonium salt by:

- Treatment with sodium nitrite in acidic aqueous medium (usually hydrochloric acid).

- Cooling the reaction mixture to 0–5 °C to stabilize the diazonium salt.

Typical conditions:

| Parameter | Condition/Details |

|---|---|

| Amine | 4-Chloro-2-nitroaniline |

| Nitrite source | Sodium nitrite |

| Acid | Hydrochloric acid (HCl) |

| Temperature | 0–5 °C |

| Reaction time | 30 min to 1 hour |

This step must be carefully controlled to avoid decomposition of the diazonium salt.

Azo Coupling Reaction

The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid under alkaline or mildly acidic conditions to form the azo dye:

- The coupling is typically performed in aqueous or mixed aqueous-organic solvents.

- pH is maintained around 8-10 to ensure the phenolic group of 3-hydroxy-2-naphthoic acid is reactive.

- Temperature is controlled between 0–25 °C to prevent side reactions.

Typical reaction parameters:

| Parameter | Condition/Details |

|---|---|

| Coupling partner | 3-Hydroxy-2-naphthoic acid |

| Solvent | Water or water-organic solvent mixture |

| pH | 8–10 (buffered or adjusted with sodium hydroxide) |

| Temperature | 0–25 °C |

| Reaction time | 1–3 hours |

| Yield | 85–92% (after purification) |

The product precipitates out and is filtered, washed, and recrystallized to achieve high purity.

Purification and Characterization

- The crude azo compound is washed with hot sodium bicarbonate solution to remove acidic impurities.

- Recrystallization is performed using mixed solvents such as tetrahydrofuran and toluene.

- Final drying under vacuum yields a solid powder with purity >98%.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Preparation of 3-hydroxy-2-naphthoic acid | Commercial or synthesized; reflux with solvents | 85 °C, 5 h, toluene/water | 86–92 | Purified by recrystallization |

| 2. Diazotization | 4-Chloro-2-nitroaniline + NaNO2 + HCl | 0–5 °C, 30–60 min | Quantitative | Sensitive step, low temp needed |

| 3. Azo coupling | Diazonium salt + 3-hydroxy-2-naphthoic acid | pH 8–10, 0–25 °C, 1–3 h | 85–92 | Product precipitates out |

| 4. Purification | Washing with NaHCO3, recrystallization | THF/toluene solvent mixture | >98% purity | Final drying under vacuum |

Research Findings and Notes

- The azo coupling reaction is highly pH-dependent; alkaline conditions favor coupling at the phenolic site.

- Temperature control during diazotization and coupling is critical to prevent side reactions and decomposition.

- The presence of electron-withdrawing groups (chloro, nitro) on the diazonium component influences the coupling rate and product stability.

- Purification by hot sodium bicarbonate washing removes acidic impurities and unreacted starting materials.

- Recrystallization solvents and conditions are optimized to maximize purity and yield.

This detailed synthesis approach is supported by multiple research patents and chemical databases, ensuring a robust and reproducible preparation method for 4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions or amines.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: Sodium hydroxide or primary amines in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

Reduction: 4-((4-Amino-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid.

Substitution: 4-((4-Hydroxy-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid.

Oxidation: 4-((4-Chloro-2-nitrophenyl)azo)-3-oxo-2-naphthoic acid.

Scientific Research Applications

Applications in Dye Production

One of the primary uses of 4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid is in the production of dyes and pigments. The azo group (-N=N-) is known for its ability to form vibrant colors, making these compounds valuable in textile and cosmetic industries.

Textile Dyes

Azo dyes are widely used in textile manufacturing due to their bright colors and stability. The compound can be utilized to create various shades on fabrics, enhancing their aesthetic appeal. A study indicated that azo compounds can release carcinogenic amines upon degradation, necessitating careful handling and regulation in industrial applications .

Cosmetic Applications

In cosmetics, azo dyes are often employed for coloring hair products and other beauty items. However, due to safety concerns regarding potential carcinogenicity, certain azo compounds are banned or restricted in cosmetic formulations . Thus, the application of this compound must comply with regulatory standards.

Biological Research Applications

This compound has also been investigated for its biological effects.

Antimicrobial Activity

Research has shown that some azo compounds exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound. Studies have indicated that exposure can lead to skin irritation and other adverse effects, emphasizing the need for safety protocols when handling such chemicals .

Environmental Impact Assessments

Given the widespread use of azo compounds, their environmental impact is a significant concern.

Biodegradability

Research indicates that this compound is inherently biodegradable under specific conditions, which is crucial for mitigating environmental pollution caused by dyeing processes .

Ecotoxicology

Ecotoxicological studies assess the effects of this compound on aquatic life and soil microorganisms. Findings suggest that while some azo dyes can be toxic to aquatic organisms, others may pose minimal risks when adequately managed .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions, leading to the formation of aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, altering their activity. The hydroxyl and nitro groups also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogs in Naphthoic Acid Derivatives

3-Hydroxy-4-[[2-(methoxycarbonyl)phenyl]azo]-2-naphthoic acid (CAS: 41425-46-1)

3-Hydroxy-4-[[2-methyl-5-[(1-methylethoxy)carbonyl]phenyl]azo]-2-naphthoic acid

- Substituents : Methyl and isopropoxycarbonyl groups on the phenyl ring.

- Molecular Weight : 392.40 g/mol (C₂₂H₂₀N₂O₅) .

- Key Differences : The bulky isopropoxycarbonyl group enhances lipophilicity, which could improve membrane permeability in biological systems. However, steric hindrance may reduce binding efficiency in specific applications.

- Applications : Likely utilized in specialized dyes or coatings due to its modified solubility profile .

Table 1: Structural and Functional Comparison of Naphthoic Acid-Based Azo Compounds

| Compound | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| Target Compound | 4-Chloro-2-nitro | 387.74* | High stability, polar | Dyes, potential pharmaceuticals |

| 3-Hydroxy-4- | 2-Methoxycarbonyl | 350.33 | Moderate polarity | Dye intermediates |

| 3-Hydroxy-4-[[2-methyl-5-[(1-methylethoxy)...]] | 2-Methyl, 5-isopropoxycarbonyl | 392.40 | High lipophilicity | Specialty coatings |

*Calculated based on formula C₁₇H₁₀ClN₃O₅.

Heterocyclic Azo Compounds with Shared Substituents

Thiazolyl Hydrazone Derivatives (e.g., 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole)

- Substituents : 4-Chloro-2-nitrophenyl group attached to a furan-thiazole scaffold.

- Key Differences : The heterocyclic core (thiazole-furan) replaces the naphthoic acid backbone, altering electronic properties and biological activity.

- Biological Activity : Demonstrated antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer effects (IC₅₀ = 125 µg/mL against MCF-7 cells) .

Functional and Industrial Comparisons

- Azoic Coupling Components : The compound "4-chloro-3'-hydroxy-2'-naphtho-toluidide" (CI Azoic Coupling Component 8) highlights the industrial use of chloro- and hydroxy-substituted azo compounds in dye synthesis . The target compound’s nitro group may shift absorption spectra, enabling distinct color profiles.

- Toxicity and Safety : Thiazolyl hydrazone derivatives with similar substituents show low cytotoxicity (IC₅₀ > 500 µg/mL for NIH/3T3 cells), suggesting the target compound may also exhibit favorable toxicity profiles .

Biological Activity

4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid, also known by its CAS number 72011-11-1, is an azo compound that has garnered attention for its potential biological activities. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which can influence their reactivity and biological interactions. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicological aspects.

The chemical structure of this compound is represented by the molecular formula . Below is a summary of its physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 371.731 g/mol |

| Density | 1.571 g/cm³ |

| Boiling Point | 558.056 ºC |

| Melting Point | Not Available |

| Flash Point | 291.302 ºC |

| LogP | 3.711 |

These properties suggest a relatively stable compound with a moderate hydrophobic character, which may influence its biological interactions.

Antioxidant Activity

Azo compounds have also been studied for their antioxidant potential. The presence of hydroxyl groups in the structure can facilitate the donation of electrons to free radicals, thereby neutralizing them. This property is crucial in preventing oxidative stress-related diseases. However, specific data on the antioxidant activity of this compound remains sparse and warrants further investigation .

Cytotoxic Effects

Toxicological assessments have raised concerns regarding the cytotoxic effects of azo compounds. Some studies suggest that exposure to certain azo dyes can lead to genotoxicity and carcinogenicity due to the release of aromatic amines upon metabolic activation. For instance, the compound's structural similarity to known carcinogens necessitates caution in its application .

Case Studies

- Case Study on Antimicrobial Activity : A study examined various azo compounds' effects on Staphylococcus aureus, revealing that modifications in the nitrophenyl group could enhance antimicrobial efficacy. While direct studies on this compound were not included, the findings suggest potential avenues for exploration in this area .

- Toxicological Assessment : A comprehensive review highlighted that many azo compounds could release carcinogenic amines upon reduction in biological systems. The implications for human health emphasize the need for thorough safety evaluations before clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via azo coupling between 4-chloro-2-nitroaniline and 3-hydroxy-2-naphthoic acid. Diazotization of the aniline derivative in acidic media (e.g., HCl/NaNO₂ at 0–5°C) followed by coupling under alkaline conditions (pH 8–10) is typical. Purity optimization involves recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Impurities like unreacted naphthoic acid or nitro intermediates can be monitored via HPLC (C18 column, UV detection at 350–450 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this azo compound?

- Methodological Answer :

- UV-Vis : Azo chromophores exhibit strong π→π* transitions (~400–500 nm; ε > 10⁴ L·mol⁻¹·cm⁻¹), sensitive to pH and substituents.

- FT-IR : Confirm azo (–N=N–) stretching at 1400–1600 cm⁻¹, hydroxyl (–OH) at ~3400 cm⁻¹, and nitro (–NO₂) at 1520–1350 cm⁻¹.

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carboxylic acid protons (δ ~12 ppm, DMSO-d₆). Advanced 2D NMR (COSY, HSQC) resolves overlapping signals in the naphthoic acid backbone .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Solubility is tested in buffered solutions (pH 2–12) using shake-flask methods with UV quantification. Stability studies involve incubating the compound under varying temperatures (25–60°C), light exposure, and pH. Degradation products are analyzed via LC-MS to identify hydrolytic or photolytic pathways (e.g., azo bond cleavage) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectroscopic data (e.g., shifting UV-Vis λ_max)?

- Methodological Answer : Discrepancies arise from solvent polarity, pH, or aggregation effects. Use standardized conditions (e.g., DMSO or methanol as solvents, controlled ionic strength). Compare with structurally similar azo compounds (e.g., 3-hydroxy-4-[(2-hydroxy-4-sulfo-1-naphthyl)azo]-2-naphthoic acid) to isolate substituent-specific shifts .

Q. How does the compound interact with transition metals, and what coordination modes are feasible?

- Methodological Answer : The hydroxyl and carboxylic acid groups enable chelation with metals (e.g., Cu²⁺, Fe³⁺). Job’s plot analysis (UV-Vis titration) determines stoichiometry. IR and XPS confirm binding via O–H and COO⁻ groups. For example, Cu²⁺ may form a 1:2 (metal:ligand) complex with bathochromic shifts in UV spectra .

Q. What computational methods predict the compound’s photostability and electronic properties?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model frontier orbitals (HOMO-LUMO gaps) to predict λ_max and redox behavior. Molecular dynamics simulations assess solvent interactions. Compare with experimental TD-DFT results to validate azo bond stability under UV irradiation .

Q. How can researchers design degradation studies to evaluate environmental persistence?

- Methodological Answer : Use OECD 301/302 guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.